N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide
Description
N-(3'-Acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a spirocyclic compound featuring a fused indoline-thiadiazole core. Its structure includes a 1,3,4-thiadiazole ring conjugated with a substituted indoline moiety, a 3'-acetyl group, and a 2-(allyloxy)benzyl substituent. The allyloxy and acetyl groups contribute to its electronic profile and solubility, making it a candidate for pharmacological studies.
Properties
IUPAC Name |
N-[4-acetyl-7'-methyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4S/c1-5-13-32-20-12-7-6-10-18(20)14-27-21-15(2)9-8-11-19(21)24(22(27)31)28(17(4)30)26-23(33-24)25-16(3)29/h5-12H,1,13-14H2,2-4H3,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPBSWZGXBKWDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=CC=C4OCC=C)N(N=C(S3)NC(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3'-acetyl-1-(2-(allyloxy)benzyl)-7-methyl-2-oxo-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure featuring a spiro[indoline] core and a thiadiazole moiety. Its molecular formula is C₁₈H₁₈N₄O₃S, with a molecular weight of 464.5 g/mol. The presence of various functional groups suggests multiple avenues for biological interaction.
1. Anticancer Activity
Research indicates that derivatives of this compound exhibit notable anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound showed IC50 values in the range of 5.1–22.08 µM, with the most potent derivative achieving an IC50 of 5.10 µM against MCF-7 cells .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant potential. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Mechanism : The antioxidant activity was assessed using the DPPH assay, where the compound demonstrated significant free radical scavenging ability with an EC50 value suggesting effectiveness comparable to known antioxidants .
3. Antimicrobial Activity
Recent studies have explored the antimicrobial properties of the compound against various pathogens:
- Antibacterial and Antifungal Effects : The compound exhibited activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains, indicating broad-spectrum antimicrobial potential .
The biological activities of this compound are thought to be mediated through several mechanisms:
- Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells by activating caspase pathways.
- Free Radical Scavenging : By neutralizing free radicals, it reduces oxidative damage to cells.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor progression and microbial growth.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- A study on MCF-7 cell lines showed that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure .
- Another investigation into its antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
A closely related analog, N-{3′-Acetyl-1-[4-(3-methylbutoxy)benzyl]-2-oxo-1,2-dihydro-3′H-spiro[indole-3,2′-[1,3,4]thiadiazol]-5′-yl}acetamide (), differs in the benzyl substituent (4-(3-methylbutoxy) vs. 2-(allyloxy)). Key comparisons include:
- Substituent Effects : The allyloxy group in the target compound may confer greater reactivity due to the terminal alkene, whereas the 3-methylbutoxy substituent in the analog enhances lipophilicity.
- Molecular Weight : The target compound (C₂₆H₂₆N₄O₄S) has a molecular weight of 502.58 g/mol, while the analog (C₂₈H₃₂N₄O₄S) weighs 544.65 g/mol. The higher mass of the analog correlates with its bulkier 3-methylbutoxy group.
Heterocyclic Variations: Thiadiazole vs. Oxadiazole Derivatives
Compounds with oxadiazole rings, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides (), exhibit distinct electronic properties compared to thiadiazole-based structures:
- Electronic Profiles : The 1,3,4-thiadiazole ring in the target compound contains sulfur, which enhances π-conjugation and electron-withdrawing effects compared to oxygen in oxadiazoles.
- Biological Activity : Oxadiazole derivatives (e.g., ) demonstrate anti-inflammatory and antibacterial properties, whereas thiadiazoles are often explored for acetylcholinesterase inhibition (). This suggests the target compound’s thiadiazole core may favor neurological applications .
Spirocyclic vs. Non-Spirocyclic Frameworks
Spiro[indoline-3,5'-thiazolo[4,3-b][1,3,4]oxadiazol]-2-ones () share a spiro architecture but incorporate oxadiazole-thiazole systems instead of thiadiazole-indoline:
- Bioactivity : Spiro-oxadiazole derivatives () show potent anti-inflammatory activity (e.g., compound 5d, IC₅₀ = 12 µM), suggesting the target compound’s spiro-thiadiazole system may similarly optimize pharmacodynamic profiles .
Structural Insights from X-ray Diffraction Studies
X-ray analyses of N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide () reveal planar thiadiazole rings with bond lengths of ~1.28 Å (C=N) and ~1.74 Å (C–S). These parameters are consistent with the target compound’s thiadiazole core, supporting its stability in biological environments. However, the spiro indoline-thiadiazole system likely introduces puckering (via Cremer-Pople parameters, ), altering torsional strain and intermolecular interactions .
Data Table: Key Comparative Metrics
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
